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molecular formula C6H7NO2S B085972 Methyl 5-aminothiophene-2-carboxylate CAS No. 14597-58-1

Methyl 5-aminothiophene-2-carboxylate

Cat. No. B085972
M. Wt: 157.19 g/mol
InChI Key: NNQTUMGJWXJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05709867

Procedure details

3.6 g of iron powder, 1.4 g of FeSO4.7H2O, 25 ml of methanol and 8 ml of water were successively introduced into a three-necked flask. 940 mg (5 mmol) of methyl 5-nitro-2-thiophenecarboxylate were then added and the mixture was heated at 70° C. for eight hours. The reaction medium was filtered on celite, the filtrate evaporated, and taken up in water and ethyl ether. The organic phase was decanted, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with dichloromethane; 2 g (77%) of the expected compound of melting point 110°-112° C. were obtained.
Quantity
940 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
CO.[N+:3]([C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1)([O-])=O>[Fe].O>[NH2:3][C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)OC
Step Two
Name
FeSO4.7H2O
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered on celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The organic phase was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 254.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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